![molecular formula C24H20FNO4S B2485176 6-Fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one CAS No. 872198-98-6](/img/structure/B2485176.png)
6-Fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the quinolinone ring, which is a bicyclic structure containing a benzene ring fused to a pyridine ring. The sulfonyl group would be attached to one of the carbon atoms on the benzene ring, and the methoxyphenyl and methylphenyl groups would be attached to the nitrogen atom in the pyridine ring.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The quinolinone group could potentially undergo reactions at the carbonyl group or at the nitrogen atom. The sulfonyl group could potentially be involved in substitution reactions, and the methoxyphenyl and methylphenyl groups could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonyl group could increase its polarity and potentially its solubility in polar solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum.Aplicaciones Científicas De Investigación
1. Fluorescence in Aqueous Media
6-Fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one and its derivatives, particularly 6-methoxy-4-quinolone, exhibit strong fluorescence with a large Stokes' shift in aqueous media, making it a potentially valuable fluorophore for biomedical analysis. The fluorescence intensity of this compound remains stable across a wide pH range, and it demonstrates high stability against light and heat, which is advantageous for long-term applications in various environmental conditions (Hirano et al., 2004).
2. Anticancer Activity
Some derivatives of this compound, specifically 1,2,4-triazolo[4,3-a]-quinoline derivatives, have been designed and synthesized to meet the structural requirements essential for anticancer activity. These derivatives have exhibited significant cytotoxicity against certain cancer cell lines, suggesting their potential use in cancer treatment (B. N. Reddy et al., 2015).
3. COX-2 Inhibition for Anti-inflammatory Activity
Derivatives like 2,3-diarylpyrazines and quinoxalines have been synthesized and evaluated for cyclooxygenase (COX-1/COX-2) inhibitory activity. Some compounds in this series have shown selective COX-2 inhibitory activity, which is significant for developing anti-inflammatory drugs (Singh et al., 2004).
4. Antibacterial Activity
The compound and its derivatives have also been studied for their antibacterial properties. For instance, 2-sulfonylquinolone derivatives have shown effectiveness against resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as key intermediates in the synthesis of broad-spectrum antibacterial agents (Hashimoto et al., 2007).
5. Quantitative Structure-Cytotoxicity Relationship (QSCR)
The compound's analogues, particularly 6-Fluoro-3-(4H-1,2,4-triazol-3-yl)quinolin-4(1H)-ones, have been analyzed for cytotoxic effects on human cancer cell lines. The QSCR analysis aids in understanding the cytotoxicity-inducing structural parameters and designing potential anti-cancer drugs (Joon et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
6-fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4S/c1-16-4-3-5-17(12-16)14-26-15-23(24(27)21-13-18(25)6-11-22(21)26)31(28,29)20-9-7-19(30-2)8-10-20/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIVHUVAGFXMBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

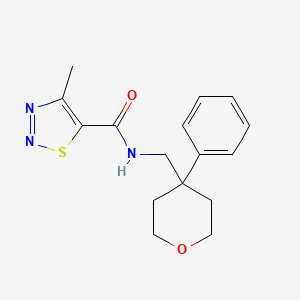

![N-(isoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2485097.png)
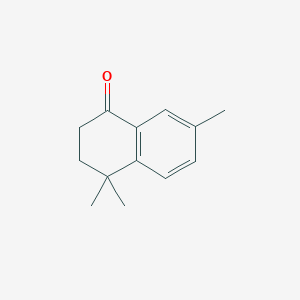
![2-(benzo[d]isoxazol-3-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2485100.png)
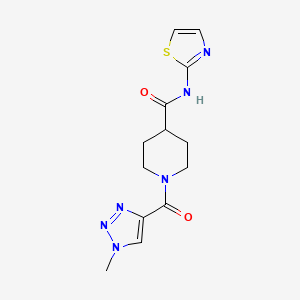
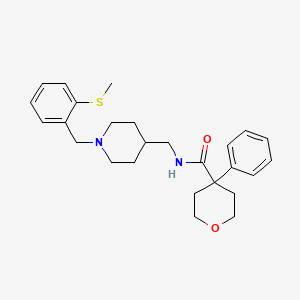

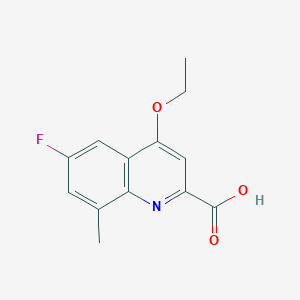
![5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2485108.png)
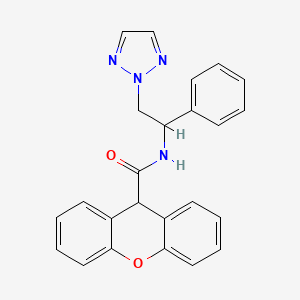

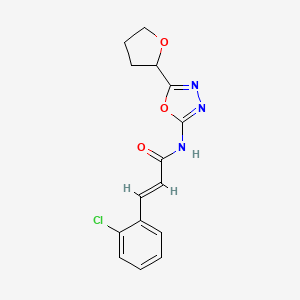
![8-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2485116.png)